![molecular formula C23H30N2O4 B14799038 methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Speciociliatine is naturally occurring in kratom leaves and is challenging to isolate due to its tight coupling with mitragynine . There is limited information on synthetic routes and industrial production methods specifically for speciociliatine. it is typically extracted from kratom leaves using standard alkaloid extraction techniques.
化学反応の分析
Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 . Common reagents and conditions used in these reactions include liver microsomes and hepatocytes.
科学的研究の応用
Speciociliatine has been widely studied for its potential pharmacological effects. It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . Speciociliatine has been found to be a major circulating alkaloid in humans following oral administration of a kratom product . It is used in scientific research for its potential to mitigate pain, manage opioid dependence, enhance mood, and boost energy .
作用機序
Speciociliatine functions as a partial agonist of the mu opioid receptors in the brain, contributing to its mood-boosting and analgesic effects . It blocks pain signals traveling in the central nervous system and provides pain relief via a similar mechanism to opioids . The exact molecular targets and pathways involved include the mu opioid receptors.
類似化合物との比較
Speciociliatine is a diastereoisomer of mitragynine, which is the most abundant alkaloid in kratom . Other similar compounds include 7-hydroxymitragynine, speciogynine, paynantheine, and mitraciliatine . Speciociliatine is unique due to its partial agonist activity at the mu opioid receptors and its higher binding affinity compared to mitragynine .
特性
分子式 |
C23H30N2O4 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19-/m1/s1 |
InChIキー |
LELBFTMXCIIKKX-LVTAGTOFSA-N |
異性体SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
正規SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


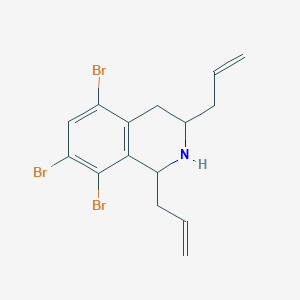
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

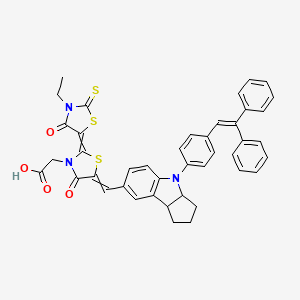

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
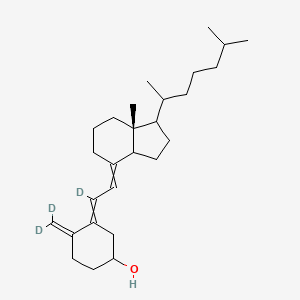
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)
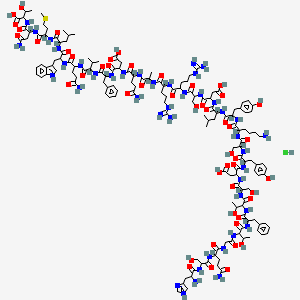
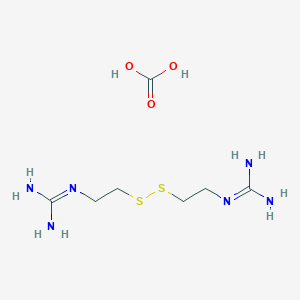
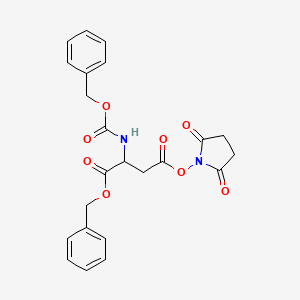
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
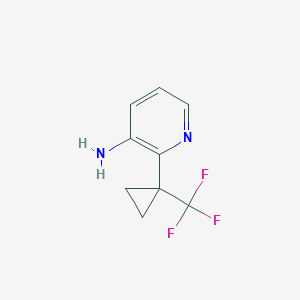
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
